2-phenylethyl N-(2-hydroxyethyl)carbamate
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Overview
Description
2-phenylethyl N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenylethyl N-(2-hydroxyethyl)carbamate can be synthesized through the esterification of (2-Hydroxyethyl)carbamic acid with 2-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Major Products Formed
Hydrolysis: (2-Hydroxyethyl)carbamic acid and 2-phenylethanol.
Reduction: (2-Hydroxyethyl)carbamic acid and 2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-phenylethyl N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenylethyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release (2-Hydroxyethyl)carbamic acid and 2-phenylethanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another ester with similar structural features but different functional groups.
Methyl carbamate: A simpler ester with a similar carbamate group.
Phenyl carbamate: An ester with a phenyl group similar to 2-phenylethyl N-(2-hydroxyethyl)carbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
30751-01-0 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-phenylethyl N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c13-8-7-12-11(14)15-9-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,12,14) |
InChI Key |
IHUPYFYJVPGKDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC(=O)NCCO |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)NCCO |
Synonyms |
N-(2-hydroxyethyl)-2-phenylethyl carbamate |
Origin of Product |
United States |
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